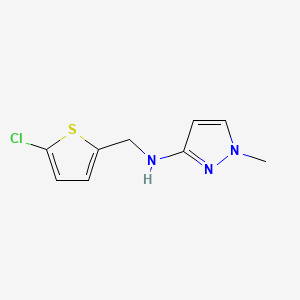![molecular formula C16H21NO4 B7574877 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574877.png)
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid, also known as MAC, is a synthetic compound that has shown promising results in scientific research applications. MAC is a derivative of the antibiotic drug cephalexin and is used as a building block for the synthesis of various other compounds.
Mechanism of Action
The mechanism of action of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is not fully understood. It is believed to work by inhibiting the synthesis of bacterial cell walls. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is a beta-lactam antibiotic, which means that it contains a beta-lactam ring in its chemical structure. Beta-lactam antibiotics work by binding to the penicillin-binding proteins (PBPs) in bacterial cell walls, which inhibits the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall, which eventually causes the bacterial cell to burst.
Biochemical and Physiological Effects:
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been shown to have low toxicity and is well-tolerated in animal studies. It is rapidly absorbed after oral administration and has a half-life of approximately 1 hour. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is excreted primarily in the urine. In addition to its antibacterial, antifungal, and antiviral properties, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has also been found to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One major advantage of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is its broad-spectrum activity against a wide range of bacterial strains. This makes it a promising candidate for the development of new antibiotics. However, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the accuracy of experimental results. In addition, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid can be difficult to isolate and purify, which can make it challenging to work with in a laboratory setting.
Future Directions
There are several potential future directions for research on 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid. One area of interest is the development of new antibiotics based on the structure of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid. Researchers are also exploring the potential use of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid as a treatment for viral infections, such as HIV. In addition, there is interest in studying the anti-inflammatory and antioxidant effects of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid in more detail, as these properties may have potential therapeutic applications in a range of diseases.
Synthesis Methods
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is synthesized by the reaction of 3-methoxybenzoyl chloride with cyclohexylamine in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to have antibacterial, antifungal, and antiviral properties. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been shown to be effective against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which is a major cause of hospital-acquired infections. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has also been found to be effective against Candida albicans, a common fungal pathogen. In addition, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been shown to inhibit the replication of human immunodeficiency virus (HIV).
properties
IUPAC Name |
4-[[2-(3-methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-21-14-4-2-3-11(9-14)10-15(18)17-13-7-5-12(6-8-13)16(19)20/h2-4,9,12-13H,5-8,10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEXWNQSEIZSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol](/img/structure/B7574805.png)

![2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7574819.png)



![1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one](/img/structure/B7574833.png)





